Cucumarioside C2 Cucumarioside C2 Cucumarioside C2 is a sea cucumber glycoside.
Brand Name: Vulcanchem
CAS No.: 114129-89-4
VCID: VC0524543
InChI: InChI=1S/C60H92O26/c1-25(2)12-11-17-59(9)49-33(79-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(73)86-59)81-53-47(38(67)31(64)23-77-53)85-54-48(84-50-40(69)37(66)30(63)22-75-50)41(70)44(26(3)78-54)82-52-43(72)46(39(68)34(21-61)80-52)83-51-42(71)45(74-10)32(65)24-76-51/h11-13,17,26,28,30-54,61,63-72H,14-16,18-24H2,1-10H3/b17-11+
SMILES: CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O
Molecular Formula: C60H92O26
Molecular Weight: 1229.4 g/mol

Cucumarioside C2

CAS No.: 114129-89-4

Cat. No.: VC0524543

Molecular Formula: C60H92O26

Molecular Weight: 1229.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cucumarioside C2 - 114129-89-4

Specification

CAS No. 114129-89-4
Molecular Formula C60H92O26
Molecular Weight 1229.4 g/mol
IUPAC Name [16-[3-[5-[4-(3,5-dihydroxy-4-methoxyoxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-[(1E)-4-methylpenta-1,3-dienyl]-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-4-yl] acetate
Standard InChI InChI=1S/C60H92O26/c1-25(2)12-11-17-59(9)49-33(79-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(73)86-59)81-53-47(38(67)31(64)23-77-53)85-54-48(84-50-40(69)37(66)30(63)22-75-50)41(70)44(26(3)78-54)82-52-43(72)46(39(68)34(21-61)80-52)83-51-42(71)45(74-10)32(65)24-76-51/h11-13,17,26,28,30-54,61,63-72H,14-16,18-24H2,1-10H3/b17-11+
Standard InChI Key CGCFPNINLAZUDH-YHGALKRXSA-N
Isomeric SMILES CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)/C=C/C=C(C)C)C)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O
Appearance Solid powder

Introduction

Structural Characteristics of Cucumarioside C2

Triterpene glycosides, including cucumariosides, are characterized by a steroidal or triterpenoid aglycone backbone linked to oligosaccharide chains. While explicit structural data for Cucumarioside C2 are scarce, analogs such as cucumarioside B2 and A3-2 provide insight into its likely configuration. For instance, cucumarioside B2 from Eupentacta fraudatrix features a holostane-type aglycone with a 7(8)-double bond, 16β-acetoxy group, and a 22R-configurated side chain . These structural elements are critical for membrane interaction and bioactivity.

The carbohydrate moiety of cucumariosides typically includes sulfated monosaccharides. For example, djakonoviosides from Cucumaria djakonovi contain tetrasaccharide chains with sulfate groups at the C-4 position of xylose residues . If Cucumarioside C2 follows this pattern, its sugar chain may contribute to solubility and target specificity.

Biosynthetic Pathways and Natural Sources

Cucumariosides are biosynthesized in the sea cucumber’s Cuvierian tubules or body wall. The aglycone core is derived from lanosterol or related triterpenoids, with subsequent glycosylation steps mediated by UDP-glycosyltransferases. Sulfation, observed in compounds like typicosides, is catalyzed by sulfotransferases . Eupentacta fraudatrix, a species linked to Cucumarioside C2, produces structurally similar glycosides, suggesting shared biosynthetic machinery.

Biological Activities and Mechanisms

Cytotoxic and Antitumor Effects

Cucumariosides induce apoptosis in cancer cells via caspase activation and mitochondrial membrane disruption. For example, cucumarioside A3-2 exhibits weak cytotoxicity against Ehrlich carcinoma cells , while frondoside A from Cucumaria frondosa inhibits tumor growth by blocking EGFR and NF-κB pathways . Cucumarioside C2 may share these mechanisms, given structural similarities.

Immunomodulatory Properties

Triterpene glycosides enhance macrophage phagocytosis and cytokine production. Djakonoviosides from Cucumaria djakonovi modulate immune responses by interacting with Toll-like receptors . Such activity suggests Cucumarioside C2 could potentiate innate immunity, though direct evidence is lacking.

Membrane Interaction and Hemolytic Activity

The amphiphilic nature of cucumariosides allows them to integrate into lipid bilayers, causing erythrocyte lysis at higher concentrations. Cucumarioside A3-2 demonstrates moderate hemolytic activity , a trait likely influenced by sulfate group placement. Cucumarioside C2’s hemolytic potential remains unstudied but may depend on similar structural factors.

Pharmacological Applications and Challenges

Challenges in Clinical Translation

  • Low solubility: Sulfated glycosides often require formulation with cyclodextrins or liposomes.

  • Metabolic instability: Glycosidic bonds are susceptible to hydrolysis in the gastrointestinal tract, necessitating parenteral administration.

  • Sourcing limitations: Sustainable aquaculture or synthetic biology approaches are needed to address reliance on wild sea cucumbers.

Comparative Analysis with Related Compounds

CompoundSourceAglycone TypeSugar ChainKey Activities
Cucumarioside B2Eupentacta fraudatrixHolostaneTetrasaccharideCaspase activation
Djakonovioside A1Cucumaria djakonoviNon-holostanePentasaccharideImmunomodulation
Frondoside ACucumaria frondosaHolostaneTrisaccharideEGFR inhibition

Future Research Directions

  • Structural Elucidation: X-ray crystallography or NMR studies are needed to resolve Cucumarioside C2’s exact structure.

  • Synthetic Analogues: Developing derivatives with improved pharmacokinetics could mitigate sourcing issues.

  • Target Identification: Proteomic approaches may reveal specific molecular targets, such as ion channels or immune receptors.

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